2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide, also known as CNMPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been shown to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various ion channels. In addition, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide for lab experiments is its high potency. It has been shown to exhibit activity at nanomolar concentrations, making it a useful tool for studying ion channel function. In addition, this compound has been found to be relatively stable in solution, which allows for easy storage and handling.
However, one of the main limitations of this compound is its low solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. In addition, this compound has been found to exhibit some toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective analogs of this compound for use in therapeutic applications. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on ion channel function. Finally, there is a need for more studies on the toxicity and safety of this compound, particularly with respect to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide involves the condensation of 3-pyridinemethanol with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using a column chromatography technique. The yield of the synthesis process is typically around 50%.
Scientific Research Applications
2-chloro-4-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In addition, this compound has been found to modulate the activity of various ion channels, including voltage-gated potassium channels and calcium channels. This makes it a promising candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
2-chloro-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-12-6-10(17(19)20)3-4-11(12)13(18)16-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVADVHZMCGGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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